![molecular formula C10H14N2O3S2 B2440361 Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate CAS No. 403836-07-7](/img/structure/B2440361.png)
Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate
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Overview
Description
Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate is a chemical compound with the molecular formula C10H14N2O3S2 . It is related to the thiazole group of compounds . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The molecular structure of Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate involves a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
- Researchers have synthesized and evaluated thiazole derivatives for their antitumor properties. For instance, Gulsory and Guzeldemirci (2007) synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. Among these compounds, one demonstrated potent effects against prostate cancer cells .
Antitumor and Cytotoxic Activity
Mechanism of Action
The mechanism of action of Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate is not specified in the search results. Thiazole derivatives are known to exhibit diverse biological activities, but the specific mechanism of action would depend on the exact structure of the compound and its biological target .
Safety and Hazards
Specific safety and hazard information for Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate is not available in the search results. It is recommended to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures .
properties
IUPAC Name |
ethyl 3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S2/c1-2-15-9(14)3-5-16-7-8(13)12-10-11-4-6-17-10/h4,6H,2-3,5,7H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHGPWFRVKXICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSCC(=O)NC1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate |
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